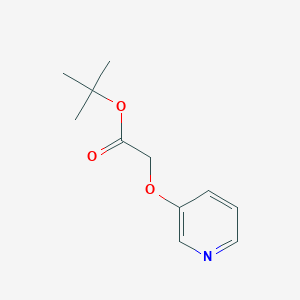

Tert-butyl 2-(3-pyridyloxy)acetate

Übersicht

Beschreibung

Tert-butyl 2-(3-pyridyloxy)acetate is a chemical compound with the molecular formula C11H15NO3 . It is a derivative of tert-butyl acetate, which is a colorless flammable liquid with a camphor or blueberry-like smell .

Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . For more detailed structural analysis, it would be best to refer to a reliable chemical database or resource.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that esters like this compound react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .Physical and Chemical Properties Analysis

This compound shares some properties with its parent compound, tert-butyl acetate. Tert-butyl acetate is a colorless flammable liquid with a fruity odor . It has a density of 0.8593 g/cm3, a boiling point of 97.8 °C, and is miscible with ether and ethanol .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

- Tert-butyl 2-(3-pyridyloxy)acetate is involved in various synthesis processes. For instance, it is used in the flash vacuum pyrolysis (FVP) of tert-butyl derivatives, leading to the production of compounds like 3-hydroxy-1H-pyrrole. This process highlights its role in synthesizing unstable compounds in specific yields and conditions (Hill et al., 2009).

- Additionally, this compound is utilized in modifying pyrroles with negative substituents, indicating its significance in chemical modification processes (Treibs & Schulze, 1970).

Catalysis and Reaction Enhancement

- It is also a part of catalytic processes, such as in the epoxidation of allyl acetate. In this context, tert-butyl derivatives improve epoxide selectivity, demonstrating its effectiveness in enhancing specific chemical reactions (Shimura et al., 2004).

- The compound is involved in the Fe(III)-catalyzed functionalization of saturated hydrocarbons, again emphasizing its role in facilitating and directing chemical reactions (Barton et al., 1992).

Organic Synthesis

- This compound plays a significant role in the efficient synthesis of various organic compounds. For example, it is used in the synthesis of alpha-aryl esters by palladium-catalyzed coupling processes, which is vital in producing important raw materials in organic and industrial chemistry (Jørgensen et al., 2002).

- It is also a key component in the preparation of tert-butyl esters via Pd-catalyzed tert-butoxycarbonylation, further underlining its utility in organic synthesis (Li et al., 2014).

Safety and Hazards

Tert-butyl 2-(3-pyridyloxy)acetate is likely to share some safety and hazard characteristics with tert-butyl acetate. Tert-butyl acetate is a highly flammable liquid and vapor. It is harmful if swallowed or in contact with skin, causes skin irritation, may cause an allergic skin reaction, and is toxic if inhaled . It is recommended to use personal protective equipment as required, ensure adequate ventilation, and avoid release to the environment .

Wirkmechanismus

Mode of Action

It is known that tert-butyl groups can participate in various chemical reactions, such as Suzuki–Miyaura cross-coupling . This reaction involves the coupling of two organic groups (boronic acid or ester with a halide) to form a new carbon-carbon bond . .

Biochemical Pathways

The tert-butyl group is known to be involved in various chemical transformations and has implications in biosynthetic and biodegradation pathways . .

Eigenschaften

IUPAC Name |

tert-butyl 2-pyridin-3-yloxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(2,3)15-10(13)8-14-9-5-4-6-12-7-9/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQORXLUKJFEJJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

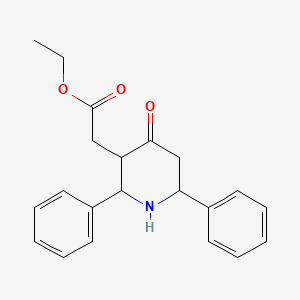

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.